molecular formula C25H27N5 B1666103 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine CAS No. 162640-98-4

4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine

Katalognummer B1666103
CAS-Nummer: 162640-98-4
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: LQNGMDUIRLSESZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain a dibenzo[a,d]cycloheptene moiety, which is a polycyclic aromatic hydrocarbon . It also contains a tetrazole group, which is a heterocyclic compound consisting of a 5-membered ring of four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The dibenzo[a,d]cycloheptene moiety would contribute significant aromatic character to the molecule .


Chemical Reactions Analysis

The dibenzo[a,d]cycloheptene moiety in the molecule might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Wissenschaftliche Forschungsanwendungen

Inhibition of Lipocalin-Type Prostaglandin D Synthase

AT-56 is an orally active inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS), with a Ki of 75 µM and an IC50 of 95 µM . It inhibits the production of prostaglandin D2 (PGD2) from prostaglandin H2 (PGH2) in vitro, without affecting the production of PGE2 or PGF2α . This selective inhibition can be crucial for research into inflammatory diseases and allergic reactions where PGD2 plays a significant role.

Wirkmechanismus

Target of Action

AT-56, also known as “4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine”, is a potent, selective, and orally active inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS) . L-PGDS is one of the primary targets of AT-56. This enzyme plays a crucial role in the production of Prostaglandin D2 (PGD2) from arachidonic acid .

Mode of Action

AT-56 interacts with its target, L-PGDS, by binding competitively at the enzyme’s catalytic pocket . This interaction inhibits the production of PGD2 by L-PGDS-expressing cells . It’s important to note that AT-56 selectively suppresses the drowsiness or pain reaction mediated by L-PGDS-catalyzed PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by AT-56 is the prostaglandin synthesis pathway . By inhibiting L-PGDS, AT-56 prevents the conversion of PGH2 to PGD2, a lipid signaling molecule that activates two receptors, DP1 and DP2 . DP1 is involved in centrally mediated processes such as sleep and pain, while DP2 is involved in inflammation .

Pharmacokinetics

AT-56 exhibits favorable pharmacokinetic properties. It has a high oral bioavailability of 82%, indicating that a significant proportion of the orally administered dose reaches systemic circulation . The compound also has a half-life of 1.71 hours when administered orally, suggesting that it is relatively stable in the body .

Result of Action

The inhibition of L-PGDS by AT-56 leads to a decrease in the production of PGD2 . This can result in the suppression of certain reactions mediated by PGD2, such as drowsiness or pain . In animal models, AT-56 has been shown to suppress the PGD2 production in the brain and the L-PGDS-mediated allergic airway inflammation .

Eigenschaften

IUPAC Name

1-[4-(2H-tetrazol-5-yl)butyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-3-9-22-19(7-1)12-13-20-8-2-4-10-23(20)25(22)21-14-17-30(18-15-21)16-6-5-11-24-26-28-29-27-24/h1-4,7-10,12-13H,5-6,11,14-18H2,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNGMDUIRLSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CCCCC5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471559
Record name AT-56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2H-tetrazol-5-yl)butyl)-4-(5H-dibenzo[a,d][7]annulen-5-ylidene)piperidine

CAS RN

162640-98-4
Record name AT-56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 2
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 3
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 4
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 5
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 6
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.